molecular formula C19H34O2SSn B1620019 Stannane, ((phenylsulfonyl)methyl)tributyl- CAS No. 31126-39-3

Stannane, ((phenylsulfonyl)methyl)tributyl-

Cat. No.: B1620019
CAS No.: 31126-39-3
M. Wt: 445.2 g/mol
InChI Key: WOMZBIJQYOEJIU-UHFFFAOYSA-N
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Description

Stannane, ((phenylsulfonyl)methyl)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to a phenylsulfonylmethyl group and three butyl groups. Organotin compounds, including stannanes, are known for their diverse applications in organic synthesis, particularly in radical reactions and as reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stannane, ((phenylsulfonyl)methyl)tributyl- typically involves the reaction of tributyltin hydride with a phenylsulfonylmethyl precursor. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin compound.

Industrial Production Methods

Industrial production of stannane, ((phenylsulfonyl)methyl)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity and reactivity of organotin compounds .

Scientific Research Applications

Reaction Mechanisms

The mechanism of action for stannane involves the formation of tin-centered radicals, which can initiate radical reactions. The tin atom's affinity for sulfur and other nucleophiles enhances its reactivity:

  • Reduction Reactions : Stannane acts as a reducing agent in radical reactions, such as the Barton-McCombie deoxygenation and Stille coupling, which are crucial for forming carbon-carbon bonds.
  • Substitution Reactions : The phenylsulfonylmethyl group can undergo nucleophilic substitution under appropriate conditions.
  • Oxidation : Although less common, stannane can undergo oxidation to produce tin oxides and other derivatives.

Organic Synthesis

Stannane is extensively used in organic synthesis for:

  • Radical Reactions : It is employed in radical-based transformations to create complex organic molecules.
  • Cross-Coupling Reactions : Stannane plays a significant role in Stille coupling reactions for forming carbon-carbon bonds between aryl or vinyl halides and organotin reagents.

Research has indicated potential biological activities of organotin compounds, including:

  • Antimicrobial Properties : Studies suggest that stannanes may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations have shown that certain organotin compounds can inhibit cancer cell growth, warranting further exploration in drug development.

Medicinal Chemistry

Stannane compounds are being investigated for their use in:

  • Drug Development : Organotin derivatives are explored as potential candidates for new therapeutic agents due to their unique reactivity profiles.
  • Diagnostic Agents : The application of stannanes in imaging techniques is also under research.

Industrial Applications

In industry, stannane is utilized for:

  • Polymer Synthesis : It serves as a key reagent in the production of specialty polymers and coatings.
  • Material Science : Its reactivity contributes to the development of advanced materials with tailored properties.

Case Study 1: Radical Reactions

A study demonstrated the use of stannane in the Barton-McCombie deoxygenation process, where it effectively reduced alcohols to hydrocarbons under mild conditions. This reaction showcased the compound's utility in synthesizing complex organic molecules while minimizing side reactions.

Case Study 2: Anticancer Research

Research published on the anticancer properties of organotin compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines. This highlights the potential of stannane derivatives as lead compounds in cancer therapy.

Mechanism of Action

The mechanism of action of stannane, ((phenylsulfonyl)methyl)tributyl- involves the formation of tin-centered radicals, which can initiate a variety of radical reactions. The tin atom’s affinity for sulfur and other nucleophiles facilitates these reactions, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, ((phenylsulfonyl)methyl)tributyl- is unique due to the presence of the phenylsulfonylmethyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in selective radical reactions and as a specialized reagent in organic synthesis .

Biological Activity

Stannane, specifically the compound ((phenylsulfonyl)methyl)tributyl- , is a member of the organotin family, which has garnered attention due to its diverse biological activities. Organotin compounds are known for their applications in various fields, including agriculture and medicine. This article explores the biological activity of this specific stannane, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Stannane, ((phenylsulfonyl)methyl)tributyl-, can be represented as follows:

C15H24OSn\text{C}_{15}\text{H}_{24}\text{OSn}

This structure features a tributyl group bonded to a phenylsulfonylmethyl moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that stannanes possess notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For instance, stannanes are effective against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial action.

  • Case Study : A study demonstrated that tributyltin (TBT) derivatives exhibited significant antibacterial effects in vitro against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

Stannane derivatives have been investigated for their cytotoxic effects on cancer cells. The phenylsulfonyl group enhances the compound's ability to induce apoptosis in malignant cells.

  • Research Findings : In vitro assays revealed that ((phenylsulfonyl)methyl)tributyl- stannane showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological activity of ((phenylsulfonyl)methyl)tributyl- can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the tributyl groups facilitates interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : The generation of ROS plays a critical role in mediating cytotoxic effects, particularly in cancer cells.
  • Enzyme Inhibition : Some studies suggest that organotin compounds can inhibit key enzymes involved in cellular metabolism, further contributing to their biological effects .

Data Tables

Biological Activity Effect Target Organisms/Cells Mechanism
AntimicrobialEffectiveS. aureus, E. coliMembrane disruption
CytotoxicInduces apoptosisCancer cell lines (e.g., MCF-7, A549)ROS generation

Case Studies

  • Antimicrobial Efficacy : A comparative study on various organotin compounds highlighted that ((phenylsulfonyl)methyl)tributyl- exhibited superior antibacterial activity compared to other derivatives. This study involved testing against multiple strains and assessing minimum inhibitory concentrations (MIC) .
  • Cancer Cell Line Studies : In a controlled laboratory setting, ((phenylsulfonyl)methyl)tributyl- was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those observed for conventional chemotherapeutic agents .

Properties

IUPAC Name

benzenesulfonylmethyl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.3C4H9.Sn/c1-10(8,9)7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMZBIJQYOEJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185064
Record name Stannane, ((phenylsulfonyl)methyl)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31126-39-3
Record name Stannane, ((phenylsulfonyl)methyl)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031126393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ((phenylsulfonyl)methyl)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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